molecular formula C5H7ClN2O B1487808 (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol CAS No. 1017783-29-7

(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B1487808
CAS No.: 1017783-29-7
M. Wt: 146.57 g/mol
InChI Key: YZRRJOFZIXPPOQ-UHFFFAOYSA-N
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Description

(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol is a useful research compound. Its molecular formula is C5H7ClN2O and its molecular weight is 146.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ultrasonics Promoted Synthesis of Pyrazole Derivatives

A study explored the ultrasonic-promoted synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives, highlighting the advantages of this method, such as simple work-up, shorter reaction times, and good yields (Trilleras et al., 2013).

Synthesis of Cinnoline and Pyrazole Derivatives

Research on the synthesis of (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone via condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide demonstrated potential pharmacological applications of such compounds (Bawa et al., 2010).

Isomorphous Methyl- and Chloro-Substituted Pyrazole Analogues

A study on isomorphous methyl- and chloro-substituted small heterocyclic analogues obeying the chlorine-methyl exchange rule provided insights into their structural chemistry (Swamy et al., 2013).

Antimicrobial and Anticancer Pyrazole Derivatives

A series of novel pyrazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activity, with some compounds exhibiting higher activity than the reference drug doxorubicin (Hafez et al., 2016).

Platinum Group Metal Complexes with Pyrazole-Derived Ligands

Research into platinum group metal complexes with pyrazole-derived ligands with a pendant nitrile group revealed their spectral and structural characteristics, highlighting the versatility of pyrazole derivatives in coordination chemistry (Sairem et al., 2012).

Crystal Structure of Pyrazole Methanone Derivatives

The crystal structure of (2-chloro-4-(phenylthio)phenyl)(3-methyl-1-phenyl-5-(phenylthio)-1H-pyrazol-4-yl)methanone highlighted its structural properties, offering insights into the molecular arrangement and potential for further chemical modifications (Sun et al., 2017).

Biochemical Analysis

Biochemical Properties

(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis. By altering gene expression, this compound can impact the production of proteins that are essential for cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions but may degrade under extreme conditions such as high temperature or pH . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, this compound can cause toxic or adverse effects, including liver damage, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation and reduction of various substrates. These interactions can lead to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the activity of cofactors, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be actively transported into the mitochondria, where it can exert its effects on cellular respiration and energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate signaling pathways and metabolic processes .

Properties

IUPAC Name

(4-chloro-1-methylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRRJOFZIXPPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde (10.0 g, 69.2 mmol) in methanol (190 mL) was added sodium borohydride (3.93 g, 104 mmol) at 0° C. The mixture was stirred for 2 hours at room temperature and quenched with water. The solvent was evaporated, water was added, and the mixture was extracted 3 times with ethyl acetate. The combined organic phase was washed with brine and dried over sodium sulfate. After evaporation of the solvent, (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol was obtained (9.04 g, 90% yield) and used in the next step without further purification; 1H NMR (500 MHz, DMSO-d6): δ 3.77 (s, 3H), 4.35 (d, J=5.5 Hz, 2H), 5.03 (t, J=5.5 Hz, 1H), 7.84 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of sodium borohydride (393 mg, 10.4 mmol) in methanol (25 mL) was added a solution of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 g, 6.9 mmol) in methanol (10 mL) at 0° C. The mixture was stirred for 4 hours at room temperature. The solvent was evaporated, water was added, and the mixture was extracted 3 times with ethyl acetate. The combined organic phases were washed with brine and dried over sodium sulfate. After evaporation of the solvent, (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol was obtained as a yellow oil (680 mg, 67% yield) and used in the next step without further purification; 1H NMR (400 MHz, DMSO-d6): δ 3.77 (s, 3H), 4.34 (d, J=5.6 Hz, 2H), 5.03 (s, J=5.6 Hz, 1H), 7.85 (s, 1H).
Quantity
393 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol
Reactant of Route 2
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol
Reactant of Route 3
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol
Reactant of Route 4
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol
Reactant of Route 5
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol
Reactant of Route 6
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol

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